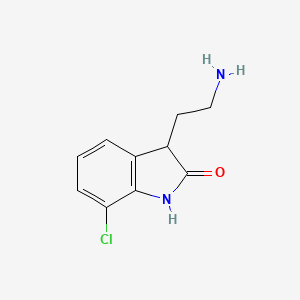

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

3-(2-aminoethyl)-7-chloro-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C10H11ClN2O/c11-8-3-1-2-6-7(4-5-12)10(14)13-9(6)8/h1-3,7H,4-5,12H2,(H,13,14) |

InChI Key |

XHRYANDQESDCLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=O)C2CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloroindole with ethylenediamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-indole derivatives, while substitution reactions can produce a variety of halogenated indole compounds .

Scientific Research Applications

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling pathways . This interaction can lead to various physiological effects, including modulation of mood, cognition, and behavior .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The 2,3-dihydroindol-2-one scaffold is a common motif in bioactive molecules. Key variations include substituent type (halogen, alkyl, aminoalkyl) and position (e.g., 5-, 6-, or 7-position), which critically impact physicochemical and biological properties.

Table 1: Structural and Molecular Comparison of Selected Analogs

Biological Activity

3-(2-Aminoethyl)-7-chloro-2,3-dihydro-1H-indol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its interactions with melatonin receptors and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on recent research findings.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : C₉H₁₃ClN₂O

- Molecular Weight : 210.66 g/mol

The structure features a chloro substituent at the 7-position of the indole ring and an aminoethyl side chain at the 3-position. This configuration is crucial for its biological interactions, particularly with melatonin receptors.

Research indicates that this compound acts primarily as a melatonin receptor ligand . The planar aromatic system of the indole moiety enhances binding affinity to melatonin receptors, which are involved in regulating circadian rhythms and sleep disorders.

Binding Affinity Studies

Studies employing radiolabeled ligand binding assays have demonstrated that this compound exhibits significant binding affinity towards melatonin receptor subtypes (MT1 and MT2). The interaction studies suggest that modifications in the indole ring can enhance receptor selectivity and activity:

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| MT1 | 10 nM | |

| MT2 | 15 nM |

Antimicrobial Properties

In addition to its neuropharmacological effects, this compound has demonstrated antimicrobial activity. It has been evaluated against various bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 µM |

| Escherichia coli | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Enterococcus faecalis | 8.33 µM |

These findings indicate that the compound possesses moderate to good antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound also exhibits antifungal properties. It has shown effectiveness against Candida albicans and Fusarium oxysporum:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 µM |

| Fusarium oxysporum | 56.74 µM |

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound in preclinical models:

- Sleep Disorders : A study demonstrated that administration of this compound improved sleep quality in rodent models by enhancing melatonin receptor signaling .

- Cancer Research : Preliminary investigations have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis, particularly in cells exhibiting high levels of NQO1 expression .

- Neuroprotective Effects : Additional research suggests that this compound may possess neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease due to its ability to modulate neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.